molecular formula C17H15N3O5 B2801502 (E)-4-((4-((4-nitrobenzylidene)amino)phenyl)amino)-4-oxobutanoic acid CAS No. 682790-71-2

(E)-4-((4-((4-nitrobenzylidene)amino)phenyl)amino)-4-oxobutanoic acid

Cat. No.: B2801502
CAS No.: 682790-71-2
M. Wt: 341.323
InChI Key: FUYWNUOIPOWIHB-WOJGMQOQSA-N
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Description

(E)-4-((4-((4-Nitrobenzylidene)amino)phenyl)amino)-4-oxobutanoic acid is a synthetic compound of high interest in medicinal chemistry and biochemical research. It features a Schiff base structure, characterized by an azomethine (-C=N-) group, which is known to be a privileged scaffold in the development of biologically active molecules. Compounds containing this motif, particularly those integrating the 4-oxobutanoic acid moiety, have been investigated as potential inhibitors for various enzymes. For instance, related 4-aryl-4-oxobutanoic acid derivatives have been identified as inhibitors of kynurenine 3-hydroxylase (KYN 3-OHase), a key enzyme in the tryptophan degradation pathway . The presence of both the Schiff base and the 4-oxobutanoic acid group in a single molecule suggests potential for multi-target activity. The nitrobenzylidene group can act as a strong electron-withdrawing component, influencing the compound's electronic distribution and its interaction with biological targets. Researchers are exploring its applications in areas such as enzyme inhibition, the development of antimicrobial agents, and as a precursor for the synthesis of more complex heterocyclic compounds. Similar oxazolone-sulfonamide hybrids have demonstrated promising antibacterial and anti-virulence activities, including the reduction of biofilm formation in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[4-[(4-nitrophenyl)methylideneamino]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c21-16(9-10-17(22)23)19-14-5-3-13(4-6-14)18-11-12-1-7-15(8-2-12)20(24)25/h1-8,11H,9-10H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYWNUOIPOWIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)NC(=O)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-((4-((4-nitrobenzylidene)amino)phenyl)amino)-4-oxobutanoic acid is a member of the Schiff base family and has garnered attention in recent research due to its potential biological activities, including cytotoxic, antibacterial, and antifungal properties. This article provides a detailed overview of its biological activity based on diverse sources and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O3C_{16}H_{15}N_3O_3, with a molar mass of 297.31 g/mol. Its structural characteristics include a nitro group, an oxo group, and an amino group, contributing to its reactivity and biological interactions.

1. Cytotoxic Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that at a concentration of 0.5 ppm, the compound eliminated approximately 11.5% of human lymphoblastic leukemia MOLT-4 cells, with complete cell death observed at 20 ppm after 24 hours. Morphological changes such as nuclear swelling and cytoplasmic disturbance were noted in surviving cells, indicating the compound's potential as an anticancer agent .

Concentration (ppm)Cell Viability (%)
0.588.5
200

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various gram-negative bacteria. It displayed significant inhibitory effects, suggesting its potential use in treating bacterial infections. The study indicated that the compound could inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

3. Antifungal Activity

In addition to antibacterial activity, this compound has shown promising antifungal properties. An experiment involving culture wells demonstrated that at specific concentrations, the compound inhibited mycelium growth, which is indicative of its antifungal potential .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Cytotoxicity : The compound likely induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular integrity.
  • Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.
  • Antifungal Mechanism : The inhibition of fungal growth could be due to interference with cell membrane integrity or essential metabolic processes.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Study : An in vitro assay revealed that the compound effectively reduces cell viability in MOLT-4 cells, supporting its potential as a therapeutic agent against leukemia .
  • Antibacterial Evaluation : The compound was tested against multiple strains of bacteria, showing significant inhibition rates that warrant further investigation into its mechanism and application .
  • Antifungal Testing : Results from antifungal assays indicated that the compound could serve as an effective treatment option against specific fungal pathogens .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Aromatic Ring

4-(4-Nitrobenzylideneamino)benzoic Acid
  • Structure: Similar nitrobenzylidene-imine linkage but terminates in a benzoic acid instead of 4-oxobutanoic acid.
  • Key Differences: The absence of the 4-oxobutanoic acid chain reduces hydrogen-bonding capacity and alters solubility. This compound was synthesized for antimicrobial evaluation, highlighting the role of the nitro group in bioactivity .
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid
  • Structure: Replaces the nitrobenzylidene group with a 2,5-dimethoxyphenylpropenoyl moiety.
  • Key Differences : Methoxy groups are electron-donating, enhancing resonance stabilization of the aromatic system. This modification likely increases metabolic stability compared to the nitro group’s electron-withdrawing effects .
4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid
  • Structure : Substitutes the nitrobenzylidene group with a 2-fluorophenylamine.
  • Key Differences : Fluorine’s electronegativity enhances dipole interactions without the steric bulk of nitro. This compound is used in metal coordination studies, suggesting its utility in catalysis or materials science .

Modifications to the 4-Oxobutanoic Acid Moiety

(E)-4-((1-Cyclopropylethyl)(phenyl)amino)-4-oxobutanoic Acid
  • Structure : Replaces the nitrobenzylidene-aniline group with a cyclopropylethyl-phenylamine.
4-((2,6-Bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-4-oxobutanoic Acid
  • Structure : Incorporates a pyrimidine ring with methoxyphenyl substituents.
  • Key Differences : The pyrimidine core enables π-π stacking interactions, advantageous in targeting nucleic acids or kinases .

Q & A

Q. What are the established synthetic routes for (E)-4-((4-((4-nitrobenzylidene)amino)phenyl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves: (i) Schiff base formation : Condensation of 4-nitrobenzaldehyde with 4-aminophenylamine to form the (4-nitrobenzylidene)amino intermediate. (ii) Amidation : Reaction with succinic anhydride to introduce the oxobutanoic acid moiety. Optimization includes using anhydrous conditions, catalysts like acetic acid, and temperature control (60–80°C) to enhance yield. Purification via recrystallization or High-Performance Liquid Chromatography (HPLC) ensures high purity .

Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the (E)-configuration of the Schiff base and nitro group positioning.
  • X-ray Crystallography : Resolves bond angles and molecular packing, critical for understanding steric effects.
  • FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
    Cross-validation of spectral data with computational simulations (e.g., DFT) improves accuracy .

Q. What are the solubility and stability profiles of the compound under different experimental conditions?

  • Methodological Answer :
  • Solubility : Poor in aqueous media; dissolves in polar aprotic solvents (e.g., DMSO, DMF). Adjust pH using sodium bicarbonate to enhance aqueous solubility via carboxylate formation.
  • Stability : Degrades under UV light due to the nitro group. Store in amber vials at –20°C. Monitor stability via HPLC over 72 hours .

Advanced Research Questions

Q. How do computational methods predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding affinity with enzymes (e.g., kinases) using AutoDock Vina. The nitro group’s electron-withdrawing nature may enhance interactions with hydrophobic pockets.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict redox behavior. The nitrobenzylidene moiety’s electron deficiency may drive charge-transfer interactions .

Q. What strategies resolve contradictions in reported biological activity data, such as variable antimicrobial efficacy?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., E. coli ATCC 25922) and control for solvent effects (e.g., DMSO ≤1% v/v).
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity.
  • Structural Analog Comparison : Compare with fluorophenyl derivatives (e.g., from ) to isolate nitro group contributions .

Q. How does the nitro group influence the compound’s pharmacological properties compared to halogenated analogs?

  • Methodological Answer :
  • Electrophilicity : The nitro group increases electrophilicity, enhancing covalent binding to thiol-rich targets (e.g., glutathione).
  • Metabolic Stability : Nitro-reductase susceptibility may reduce bioavailability vs. fluorophenyl analogs ().
  • SAR Studies : Replace nitro with Cl/F and measure IC₅₀ shifts in enzyme inhibition assays .

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